4,5-Dichlorothiophene-3-carbonitrile
Description
4,5-Dichlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C₅HCl₂NS. It features a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and a nitrile group at position 3.
Properties
IUPAC Name |
4,5-dichlorothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUMTSGBCKJDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-thiophenecarbonitrile with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of 4,5-Dichlorothiophene-3-carbonitrile often employs large-scale chlorination processes, utilizing catalysts to enhance reaction efficiency and selectivity. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K₂CO₃).
Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether, THF).
Major Products:
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophene derivatives.
Scientific Research Applications
4,5-Dichlorothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4,5-Dichlorothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,5-Dichlorothiophene-3-carbonitrile
- 4,5-Dibromothiophene-3-carbonitrile
- 4,5-Dichlorothiophene-2-carbonitrile
Comparison: 4,5-Dichlorothiophene-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which can significantly influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .
Biological Activity
Overview
4,5-Dichlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C₅HCl₂NS. This compound features a thiophene ring substituted with chlorine atoms at positions 4 and 5, and a nitrile group at position 3. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in biological research.
The biological activity of 4,5-Dichlorothiophene-3-carbonitrile is primarily attributed to its interactions with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous substances. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their activity, influencing metabolic pathways significantly.
Cellular Effects
This compound has profound effects on cellular functions, impacting cell signaling pathways, gene expression, and overall cellular metabolism. Research indicates that it modulates the expression of genes related to oxidative stress response, thereby affecting cell health and viability.
Structure-Activity Relationship (SAR)
Recent studies have explored the structure-activity relationship (SAR) of various thiophene derivatives, including 4,5-Dichlorothiophene-3-carbonitrile. For instance, pyridine derivatives bearing carbonitrile and dichlorothiophene substituents were synthesized and screened for cytotoxicity against several cancer cell lines (HepG2, DU145, and MDA-MB-231). The results indicated promising antiproliferative effects with IC50 values ranging from 1 to 5 µM for specific derivatives .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5d | 1 | HepG2 |
| 5g | 3 | DU145 |
| 5h | 2 | MDA-MB-231 |
| 5i | 4 | HepG2 |
Case Studies
- Cytotoxicity Assessment : A study synthesized various pyridine derivatives with thiophene substituents and assessed their cytotoxicity against cancer cell lines. The findings revealed that compounds with dichlorothiophene moieties exhibited significant antiproliferative activities, suggesting potential for development as anticancer agents .
- Biochemical Interaction Studies : Investigations into the interaction of 4,5-Dichlorothiophene-3-carbonitrile with cytochrome P450 enzymes demonstrated that this compound could influence drug metabolism pathways. Such interactions are critical for understanding its potential therapeutic applications and side effects in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
